molecular formula C15H15N3O3S B13840157 4,5'-Di(desmethyl) Omeprazole

4,5'-Di(desmethyl) Omeprazole

Cat. No.: B13840157
M. Wt: 317.4 g/mol
InChI Key: KZBCVDVTEFYIKC-UHFFFAOYSA-N
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Description

4,5’-Di(desmethyl) Omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is structurally similar to omeprazole but lacks two methyl groups, which may influence its chemical properties and biological activity. It is often used in scientific research to study the pharmacokinetics and metabolism of omeprazole and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5’-Di(desmethyl) Omeprazole typically involves the demethylation of omeprazole or its intermediates. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of 4,5’-Di(desmethyl) Omeprazole may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates, followed by selective demethylation and purification steps. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5’-Di(desmethyl) Omeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peroxyacetic acid.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Analytical Method Development : 4,5'-Di(desmethyl) Omeprazole is utilized in developing and validating analytical methods for Omeprazole production. Its presence as an impurity is critical for ensuring the quality and efficacy of pharmaceutical formulations.

2. Biology

  • Metabolic Pathway Studies : The compound aids in studying the metabolic pathways and degradation products of Omeprazole, providing insights into its biotransformation and pharmacological effects.

3. Medicine

  • Pharmacokinetics and Pharmacodynamics : As a reference impurity, it helps elucidate the pharmacokinetic profiles of Omeprazole and its derivatives. Understanding its interactions with other drugs is essential for optimizing therapeutic regimens.

4. Industry

  • Quality Control Processes : In pharmaceutical manufacturing, this compound is employed to ensure the purity of Omeprazole formulations during quality control assessments.

Pharmacokinetics

The pharmacokinetic profile of this compound shows bioavailability ranging from 35% to 76%. Despite a relatively short plasma half-life, the compound exhibits prolonged effects on acid secretion lasting up to 3-4 days post-administration.

Table 1: Pharmacokinetic Properties

PropertyValue
Bioavailability35% - 76%
Half-lifeShort (exact value varies)
Duration of actionUp to 3-4 days

The biological activity of this compound is influenced by its structural modification compared to Omeprazole. This compound retains the ability to inhibit gastric acid secretion effectively while also impacting drug metabolism through interactions with cytochrome P450 enzymes (CYP2C19 and CYP3A4). These interactions can lead to variations in the plasma concentrations of co-administered medications, affecting their therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4,5’-Di(desmethyl) Omeprazole is similar to that of omeprazole. It inhibits the H+/K±ATPase enzyme in the parietal cells of the stomach, reducing gastric acid secretion. The compound binds to the enzyme’s active site, preventing the final step of acid production. This inhibition leads to a decrease in gastric acidity, providing relief from acid-related disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5’-Di(desmethyl) Omeprazole is unique due to the absence of two methyl groups, which may affect its chemical reactivity and biological activity. This structural difference allows researchers to study the impact of methylation on the pharmacokinetics and efficacy of proton pump inhibitors .

Biological Activity

4,5'-Di(desmethyl) Omeprazole is a derivative of the proton pump inhibitor (PPI) Omeprazole, characterized by the absence of two methyl groups. This modification influences its biological activity, particularly in the context of gastric acid secretion and drug metabolism. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

  • Chemical Formula : C16H17N3O3S
  • Molecular Weight : Approximately 331.39 g/mol

This compound functions similarly to Omeprazole by inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, making it effective for treating conditions such as:

  • Gastroesophageal reflux disease (GERD)
  • Peptic ulcers
  • Zollinger-Ellison syndrome

The compound binds to the active site of the enzyme, preventing the final step of acid production, thereby decreasing gastric acidity and providing symptomatic relief from acid-related disorders .

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound can influence drug interactions through its effects on cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These enzymes play a crucial role in drug metabolism, and alterations in their activity can affect the pharmacokinetics of co-administered medications. Metabolites such as 5'-O-desmethyl omeprazole may either inhibit or induce these enzymes, leading to variations in plasma concentrations of other drugs .

Study on Drug Interactions

A study investigated the interaction between this compound and various co-administered drugs. The findings revealed that patients taking this compound alongside other medications experienced altered plasma levels due to its influence on CYP2C19 and CYP3A4 activity. This emphasizes the importance of monitoring drug interactions when prescribing therapies involving this compound .

Clinical Application in Acid-Related Disorders

In clinical settings, this compound has been evaluated for its efficacy in managing gastric acid-related disorders. A review highlighted its potential benefits similar to those seen with other PPIs, noting its effectiveness in reducing symptoms and promoting healing in patients with GERD and peptic ulcers .

Comparative Analysis with Other PPIs

CompoundMechanism of ActionPrimary IndicationCYP Interaction
Omeprazole Inhibits H+/K+ ATPaseGERD, peptic ulcersCYP2C19
4,5'-Di(desmethyl) O. Inhibits H+/K+ ATPaseGERD, peptic ulcersCYP2C19, CYP3A4
Rabeprazole Inhibits H+/K+ ATPaseGERD, peptic ulcersMinimal

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18)

InChI Key

KZBCVDVTEFYIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O

Origin of Product

United States

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